molecular formula C18H14BrN3OS B4626685 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE

3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE

Cat. No.: B4626685
M. Wt: 400.3 g/mol
InChI Key: HDBZMCOFZUANJS-UHFFFAOYSA-N
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Description

3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxymethyl group, and a thienopyridine core

Preparation Methods

The synthesis of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde.

    Introduction of the bromophenyl group: This step involves a bromination reaction using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom into the phenyl ring.

    Formation of the imine linkage: The final step involves the condensation of the bromophenyl aldehyde with the thienopyridine amine to form the imine linkage, resulting in the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry and catalysis.

    Biology: The compound has potential applications in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activity or as a tool to study protein-ligand interactions.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE can be compared with other similar compounds, such as:

    Thienopyridines: These compounds share the thienopyridine core structure and may have similar chemical properties and reactivity.

    Bromophenyl derivatives: Compounds with a bromophenyl group may exhibit similar substitution reactions and reactivity patterns.

    Imine-containing compounds: Compounds with an imine linkage may undergo similar reduction and condensation reactions.

Properties

IUPAC Name

3-[(4-bromophenyl)methylideneamino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c1-11-7-13(10-23-2)16-17(15(8-20)24-18(16)22-11)21-9-12-3-5-14(19)6-4-12/h3-7,9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBZMCOFZUANJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C#N)N=CC3=CC=C(C=C3)Br)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Reactant of Route 4
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Reactant of Route 6
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE

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